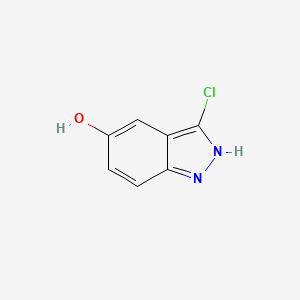

3-Chloro-5-hydroxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZFVDFNPTNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312830 | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-34-6 | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-1H-indazole

Foreword: Navigating the Intricacies of a Bioactive Scaffold

To the researchers, scientists, and drug development professionals who form the vanguard of therapeutic innovation, this guide offers a deep dive into the physicochemical landscape of 3-Chloro-5-hydroxy-1H-indazole. The indazole core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] The specific substitution pattern of a chloro group at the 3-position and a hydroxyl group at the 5-position imparts a unique electronic and steric profile, making a thorough understanding of its physicochemical properties paramount for predictable and successful application in drug design and development. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the scientific considerations essential for working with this compound. Every piece of data, every protocol, is presented with the underlying causality and scientific rationale, aiming to provide not just information, but actionable intelligence.

Molecular Identity and Structural Elucidation

3-Chloro-5-hydroxy-1H-indazole is a heterocyclic aromatic organic compound. Its structure, comprising a fused benzene and pyrazole ring, is the foundation of its chemical behavior and biological interactions.

| Identifier | Value | Source |

| IUPAC Name | 3-Chloro-1H-indazol-5-ol | N/A |

| CAS Number | 885519-34-6 | [3] |

| Molecular Formula | C₇H₅ClN₂O | [3] |

| Molecular Weight | 168.58 g/mol | [3] |

| SMILES | OC1=CC2=C(C=C1)NN=C2Cl | [3] |

The Critical Role of Tautomerism

A pivotal aspect of hydroxy-substituted indazoles is the potential for tautomerism, an equilibrium between structural isomers.[4][5] In the case of 3-Chloro-5-hydroxy-1H-indazole, it can exist in equilibrium with its tautomer, 5-Chloro-1H-indazol-3(2H)-one. This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's hydrogen bonding capabilities, polarity, and interactions with biological targets.[6] The predominant tautomeric form can be influenced by the solvent environment, pH, and solid-state packing forces.[4]

Expert Insight: When developing analytical methods or biological assays, it is crucial to consider that either tautomer, or a mixture of both, may be present. Spectroscopic characterization should be interpreted with this equilibrium in mind. For instance, in solution, one might observe exchange broadening in NMR spectra or the presence of multiple species.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the available and predicted physicochemical data for 3-Chloro-5-hydroxy-1H-indazole. For comparative purposes, experimental data for the closely related 3-Chloro-1H-indazole is also provided.

| Property | 3-Chloro-5-hydroxy-1H-indazole | 3-Chloro-1H-indazole (for comparison) | Source |

| Melting Point | Not experimentally determined | 149 °C (sublimes) | [7] |

| Boiling Point | Not experimentally determined | ~250.7 °C (rough estimate) | [7] |

| pKa | Not experimentally determined | 11.93 ± 0.40 (Predicted) | [7] |

| LogP (o/w) | 1.9219 (Computed) | 2.5 (Computed) | [3][8] |

| Topological Polar Surface Area (TPSA) | 48.91 Ų (Computed) | 28.7 Ų (Computed) | [3][8] |

| Hydrogen Bond Donors | 2 (Computed) | 1 (Computed) | [3][8] |

| Hydrogen Bond Acceptors | 2 (Computed) | 1 (Computed) | [3][8] |

The introduction of a hydroxyl group is expected to increase polarity and hydrogen bonding potential, likely leading to a higher melting point and lower LogP compared to 3-Chloro-1H-indazole, which aligns with the computed values.

Synthesis and Purification

Synthetic Pathway: Cyclization of a Hydrazinylbenzoic Acid

The synthesis involves the acid-catalyzed cyclization of 5-chloro-2-hydrazinylbenzoic acid.[9]

Caption: Synthetic route to 5-chloro-1H-indazol-3-ol.

Experimental Protocol: Synthesis of 5-chloro-1H-indazol-3-ol

This protocol is adapted from the reported synthesis.[9]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-hydrazinylbenzoic acid (2.5 g).

-

Add concentrated hydrochloric acid (10 ml) and water (200 ml).

Step 2: Cyclization

-

Heat the reaction mixture to 100 °C with stirring for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Allow the mixture to cool to room temperature.

-

Concentrate the reaction volume to approximately 100 ml using a rotary evaporator.

-

Adjust the pH to 7.0 with a saturated solution of sodium carbonate.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5-chloro-1H-indazol-3-ol.

Self-Validation Checkpoint: The successful synthesis should yield a product with the expected mass, confirmed by mass spectrometry, and a proton NMR spectrum consistent with the structure of 5-chloro-1H-indazol-3-ol. The reported yield for this reaction is approximately 60%.[9]

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of 3-Chloro-5-hydroxy-1H-indazole. The following sections outline the expected spectroscopic features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[10]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The spectrum for the tautomer, 5-chloro-1H-indazol-3-ol, in DMSO-d₆ has been reported with signals at δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J = 1.3 Hz, 1H), and 7.30 (dt, J= 8.9, 5.1 Hz, 2H).[9] The two singlets at 11.73 and 10.67 ppm are likely due to the two N-H/O-H protons. The aromatic region shows signals corresponding to the protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons will typically appear in the range of 110-160 ppm.

Experimental Protocol: NMR Analysis

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10]

Expected Fragmentation: For 5-chloro-1H-indazol-3-ol, an [M+H]⁺ ion at m/z 169 has been reported using electrospray ionization (ESI).[9] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI, APCI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups present in the molecule.[10]

Expected Absorptions:

-

O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹.

-

N-H stretch: A peak in the region of 3100-3500 cm⁻¹.

-

C=C and C=N stretches: Peaks in the aromatic region of 1400-1600 cm⁻¹.

-

C-Cl stretch: A peak in the region of 600-800 cm⁻¹.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

Hazard Identification:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Avoid inhalation of dust and contact with skin and eyes.[11]

-

In case of accidental exposure, seek immediate medical attention.

Conclusion and Future Perspectives

3-Chloro-5-hydroxy-1H-indazole presents a fascinating case study in the interplay of structure, tautomerism, and physicochemical properties. While a complete experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, the available information on its tautomer and related analogs provides a strong foundation for its application in research and development. Future work should focus on obtaining definitive experimental data for its melting point, solubility, and pKa, as well as a comprehensive spectroscopic characterization to fully understand the tautomeric equilibrium in different environments. Such data will be invaluable for the rational design of novel indazole-based therapeutics.

References

-

de Almeida, J. F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

ATDBio. 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray. [Link]

-

Abbassi, Y., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1632. [Link]

-

PubChem. 1H-Indazole, 5-chloro-. [Link]

-

Uddin, M. J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5083. [Link]

-

PubChem. 3-Chloro-1H-indazole. [Link]

-

Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13349-13367. [Link]

-

Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. International Journal of Advanced Chemistry, 10(1), 12-18. [Link]

-

Chemistry For Everyone. (2025, January 13). What Is Tautomerization In Organic Chemistry? [Video]. YouTube. [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5896-5905. [Link]

-

de Oliveira, C. S. A., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. [Link]

-

PubChem. 1H-Indazole. [Link]

-

Gzella, A., et al. (2004). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][7][12]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 11), o733-o736. [Link]

-

Chicha, H., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o834-o835. [Link]

-

Karki, S. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

Uddin, M. J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5083. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5396. [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

-

Ullah, F., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357007. [Link]

-

ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

-

Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. [Link]

-

International Journal of Creative Research Thoughts. SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

Karki, S. (2024). What impact does tautomerism have on drug discovery and development?. Drug Discovery Today, 29(4), 103932. [Link]

-

Abbassi, Y., et al. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1410. [Link]

- Google Patents.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. chemscene.com [chemscene.com]

- 4. youtube.com [youtube.com]

- 5. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3-CHLORO-1H-INDAZOLE CAS#: 29110-74-5 [m.chemicalbook.com]

- 8. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 5-Chloro-1H-indazole-3-carboxylic acid CAS#: 1077-95-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-5-hydroxy-1H-indazole

Introduction

3-Chloro-5-hydroxy-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring.[1] The indazole scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules.[2] Substitutions on the indazole ring, such as the chloro group at the 3-position and the hydroxyl group at the 5-position, can significantly modulate the compound's physicochemical properties and biological activity.

A comprehensive understanding of a molecule's structure is paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and connectivity of atoms within a molecule.[2][3]

Molecular Structure and Predicted Spectroscopic Overview

The structural features of 3-Chloro-5-hydroxy-1H-indazole, namely the aromatic indazole core, the electron-withdrawing chloro group, and the electron-donating hydroxyl group, will give rise to a unique and identifiable spectroscopic fingerprint.

Molecular Formula: C₇H₅ClN₂O[4]

Molecular Weight: 168.58 g/mol [4]

Below is a diagram illustrating the core structure and the numbering convention for the indazole ring system, which will be referenced throughout this guide.

Caption: Structure of 3-Chloro-5-hydroxy-1H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3] For 3-Chloro-5-hydroxy-1H-indazole, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the benzene ring, as well as exchangeable protons from the N-H and O-H groups. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and indazole ring substituents. A ¹H NMR spectrum for the related compound 5-chloro-1H-indazol-3-ol in DMSO-d6 showed peaks at δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J = 1.3 Hz, 1H), and 7.30 (dt, J= 8.9, 5.1 Hz, 2H)[5]. Based on this and general principles, the predicted spectrum for 3-chloro-5-hydroxy-1H-indazole is as follows:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N1-H | 11.5 - 12.5 | broad singlet | - | Chemical shift is concentration and solvent dependent. |

| O-H | 9.0 - 10.0 | broad singlet | - | Chemical shift is concentration and solvent dependent. |

| H7 | 7.5 - 7.7 | doublet | ~8.0 | Downfield shift due to proximity to the pyrazole ring. |

| H4 | 7.2 - 7.4 | doublet | ~2.0 | Ortho to the hydroxyl group. |

| H6 | 6.8 - 7.0 | doublet of doublets | ~8.0, ~2.0 | Ortho and meta coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are predicted based on data for substituted indazoles and known substituent effects.[1][3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C5 | 150 - 155 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C3a | 140 - 145 | Bridgehead carbon. |

| C7a | 135 - 140 | Bridgehead carbon. |

| C3 | 130 - 135 | Carbon bearing the chloro group. |

| C7 | 120 - 125 | |

| C4 | 115 - 120 | |

| C6 | 110 - 115 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-5-hydroxy-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical, as it can affect the chemical shifts of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the N-H and O-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides detailed fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often showing a prominent protonated molecule peak [M+H]⁺.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For HRMS, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺) and its isotopic pattern.

-

Analyze the major fragment ions to deduce structural information.

-

Use the accurate mass data from HRMS to determine the elemental composition of the parent ion and its fragments.

-

Conclusion

The comprehensive spectral analysis of 3-Chloro-5-hydroxy-1H-indazole, integrating NMR, IR, and MS techniques, provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, derived from fundamental spectroscopic principles and analysis of analogous structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (O-H, N-H, C-Cl), and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and further investigation of this and related compounds in the pursuit of novel therapeutic agents.

References

-

Polshettiwar, V., & Varma, R. S. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(12), 3177-3195. [Link]

-

Yoshida, K., et al. (2007). Supporting Information for: A Novel Synthesis of 1H-Indazoles via the 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(34), 6473-6476. [Link]

-

Luo, Y., et al. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry, 55(5), e4476. [Link]

-

Kavitha, G., et al. (2019). Investigation on Photophysical, Solvatochromism and Biological Significance of Substituted 2H-Indazole Derivatives. Journal of Fluorescence, 29(4), 895-908. [Link]

-

SpectraBase. (n.d.). 3-chloro-6-nitro-1H-indazole. Retrieved from [Link]

-

Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(45), 9014-9017. [Link]

-

Reddy, T. R., et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 88(24), 17355–17366. [Link]

-

Ben-Ayada, I., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(35), 22695-22706. [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

-

PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

-

Elguero, J., et al. (1976). 13C NMR of indazoles. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

University of California, Santa Cruz. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Techniques in Organic Chemistry. Freeman. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Salem Atia, et al. (2015). Synthesis, spectroscopic studies of new azoimine ligands and their reduced imine form. Journal of Chemical and Pharmaceutical Research, 7(4), 692-696. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5183. [Link]

-

Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

PubChem. (n.d.). 1H-Indazole, 5-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-5-nitro-1H-indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Abbassi, Y., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1632. [Link]

-

Synthesis, Crystal Structure, FT-IR Spectral Studies and Hirshfeld Surface Analysis of 3-Amino-5,6-dimethyl-1,2,4-triazine/3-Amino-5,6-dimethyl-1,2,4-triazinium-2 2-hydroxybenzoate and 3-Amino-5,6-dimethyl-1,2,4-triazinium-2 hydrogen phthalate. OUCI. [Link]

-

Al-Majid, A. M., et al. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 8(38), 34913–34931. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Lee, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Toxicology, 36(2), 449-457. [Link]

-

El-Ghozzi, M., et al. (2013). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1- H -Indazol-1-yl) Acetic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-Chloro-5-hydroxy-1H-indazole: A Core Scaffold for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The indazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a structure.[1][2] Its rigid conformation and capacity for diverse functionalization have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[2] Marketed drugs such as Axitinib (tyrosine kinase inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor) all feature the indazole core, underscoring its profound impact on oncology and beyond.[2]

This guide focuses on a specific, highly versatile derivative: 3-Chloro-5-hydroxy-1H-indazole (CAS 885519-34-6). This compound is not typically an end-product but rather a crucial synthetic intermediate—a well-defined building block that provides chemists with strategically placed functional groups for constructing complex and potent drug candidates. The chlorine atom at the 3-position serves as an excellent leaving group for cross-coupling reactions, while the hydroxyl group at the 5-position offers a key point for hydrogen bonding or further derivatization. Understanding the synthesis, reactivity, and application of this molecule is essential for teams engaged in scaffold-based drug design.

Physicochemical and Computational Data

A summary of the core properties for 3-Chloro-5-hydroxy-1H-indazole is presented below. These data are foundational for experimental design, including solvent selection, reaction monitoring, and computational modeling.

| Property | Value | Source |

| CAS Number | 885519-34-6 | [3] |

| Molecular Formula | C₇H₅ClN₂O | [3] |

| Molecular Weight | 168.58 g/mol | [3] |

| Canonical SMILES | OC1=CC2=C(C=C1)NN=C2Cl | [3] |

| Topological Polar Surface Area (TPSA) | 48.91 Ų | [3] |

| LogP (Predicted) | 1.9219 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 0 | [3] |

A Proposed Regioselective Synthetic Strategy

This strategy is predicated on two well-understood transformations: the reduction of an aromatic nitro group to an amine, followed by a Sandmeyer-type reaction to convert the resulting amine into a hydroxyl group.[5][6] This approach provides excellent regiochemical control.

Detailed Experimental Protocol

Trustworthiness through Causality: Each step and reagent in this protocol is selected for a specific, verifiable reason. The protocol is designed to be self-validating, with clear checkpoints for reaction completion and product verification.

Step 1: Synthesis of 3-Chloro-5-amino-1H-indazole from 3-Chloro-5-nitro-1H-indazole

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Tin(II) chloride (SnCl₂) in ethanol is a classic and highly effective method, chosen for its high yield and tolerance of other functional groups like the aryl chloride and the indazole N-H.[6] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic conditions generated in situ.

-

Methodology:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-nitro-1H-indazole (1.0 eq.).

-

Add absolute ethanol to create a slurry (approx. 10-15 mL per gram of starting material).

-

Add anhydrous tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) portion-wise to the stirred slurry. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50:50 Ethyl Acetate:Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.

-

Cool the mixture to room temperature and carefully pour it over crushed ice.

-

Basify the aqueous solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic medium and precipitates tin hydroxides.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-5-amino-1H-indazole. This intermediate is often used directly in the next step without further purification.

-

Step 2: Synthesis of 3-Chloro-5-hydroxy-1H-indazole via Sandmeyer-Type Reaction

-

Rationale: The Sandmeyer reaction provides a reliable pathway to replace an amino group with a variety of substituents via a diazonium salt intermediate.[5][7] For hydroxylation, the classical method of boiling the diazonium salt in aqueous acid can lead to side products. A copper-catalyzed variant (using Cu₂O and CuSO₄) proceeds under milder conditions and often gives cleaner products and higher yields.[5]

-

Methodology:

-

Diazotization: In a beaker cooled in an ice-salt bath (0-5 °C), dissolve the crude 3-chloro-5-amino-1H-indazole (1.0 eq.) in dilute sulfuric acid (e.g., 2 M H₂SO₄).

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water dropwise with vigorous stirring.

-

Validation Checkpoint: The formation of the diazonium salt can be confirmed by adding a drop of the reaction mixture to a starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying complete diazotization.

-

Hydroxylation: In a separate, larger flask, prepare a solution of copper(II) sulfate (CuSO₄, 1.5 eq.) in water and bring it to a boil. Add copper(I) oxide (Cu₂O, 0.2 eq.) to this solution.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

After the addition is complete, heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate or diethyl ether (3 x volume).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Spectroscopic Characterization

-

Purification Protocol: The crude product obtained from the synthesis is typically a dark solid or oil. Purification is reliably achieved using silica gel column chromatography.

-

Adsorb the crude material onto a small amount of silica gel.

-

Load onto a prepared silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%).

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and evaporate the solvent to yield 3-Chloro-5-hydroxy-1H-indazole as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

-

Expected Characterization Data (Rationale-Based):

-

¹H NMR: The spectrum should show distinct aromatic protons. The proton at C4 will likely be a doublet, coupled to the proton at C6. The C6 proton will be a doublet of doublets, coupled to both C4 and C7 protons. The C7 proton will be a doublet coupled to the C6 proton. Two broad singlets are expected for the phenolic -OH and the indazole N-H protons, which are exchangeable with D₂O.

-

¹³C NMR: Seven distinct carbon signals are expected. The signal for C3 (bearing the chlorine) and C5 (bearing the hydroxyl group) will be shifted downfield compared to the unsubstituted parent indazole.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope pattern).

-

Applications in Medicinal Chemistry: A Versatile Synthetic Hub

The true value of 3-Chloro-5-hydroxy-1H-indazole lies in its potential for diversification. The two functional groups are orthogonal handles for introducing molecular complexity, essential for structure-activity relationship (SAR) studies.[8]

-

The 3-Chloro Position: This is a prime site for metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce diverse aryl or heteroaryl groups, a key step in mimicking the structure of inhibitors like Axitinib.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, installing various amine functionalities which can improve solubility or form critical interactions with the target protein.[1]

-

Sonogashira Coupling: Introduction of alkyne groups, which can be further functionalized or act as linkers.

-

-

The 5-Hydroxy Position: This phenolic group is a crucial pharmacophoric element.

-

Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming key interactions within a protein's active site.

-

Alkylation/Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) allows for the exploration of the surrounding pocket, potentially improving potency or selectivity.

-

Prodrug Strategies: The hydroxyl group can be esterified to create prodrugs with improved pharmacokinetic properties.

-

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-hydroxy-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Chloro-5-hydroxy-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable intermediate for the development of novel therapeutics, notably in the domain of kinase inhibitors. This document outlines a robust synthetic protocol, detailed analytical characterization, and essential safety considerations, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets.[2] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][3]

Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole core and function as potent kinase inhibitors for the treatment of various cancers.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has proven to be particularly effective in targeting the ATP-binding site of kinases.[4]

3-Chloro-5-hydroxy-1H-indazole is a key building block in the synthesis of more complex indazole-based compounds. The chloro and hydroxyl substitutions provide reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] This guide offers a detailed methodology for the preparation and characterization of this important intermediate, providing a solid foundation for its application in medicinal chemistry research.

Synthesis of 3-Chloro-5-hydroxy-1H-indazole

The most direct and efficient synthesis of 3-Chloro-5-hydroxy-1H-indazole is achieved through the intramolecular cyclization of 5-chloro-2-hydrazinylbenzoic acid. This method provides a good yield and a straightforward reaction pathway.

Reaction Scheme

Caption: Synthetic route to 3-Chloro-5-hydroxy-1H-indazole.

Proposed Reaction Mechanism

The reaction proceeds via an acid-catalyzed intramolecular cyclization. The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The nucleophilic terminal nitrogen of the hydrazine moiety then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration and tautomerization yield the stable aromatic indazole ring system.

Caption: Proposed mechanism for the synthesis.

Experimental Protocol

Materials:

-

5-chloro-2-hydrazinylbenzoic acid

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Activated carbon

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-hydrazinylbenzoic acid (2.5 g).

-

Add concentrated hydrochloric acid (10 ml) and deionized water (200 ml).

-

Heat the mixture to 100 °C and maintain at this temperature with stirring for 3 hours.

-

After 3 hours, allow the reaction mixture to cool to room temperature and then concentrate it to approximately 100 ml using a rotary evaporator.

-

Carefully neutralize the concentrated solution to pH 7.0 by the slow addition of a saturated aqueous solution of sodium carbonate. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Dry the crude product in a vacuum oven. A typical yield of the crude product is approximately 60% (1.7 g).[6]

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 3-Chloro-5-hydroxy-1H-indazole. A mixed solvent system of ethanol and water is often suitable for this class of compounds.[7][8]

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution has a noticeable color, add a small amount of activated carbon and heat for a few minutes.

-

Hot filter the solution to remove the activated carbon and any other insoluble impurities.

-

Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization

Thorough characterization of the synthesized 3-Chloro-5-hydroxy-1H-indazole is crucial to confirm its identity and purity. The following are the expected analytical data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| Appearance | Off-white to light beige solid |

| Melting Point | Data not available |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons on the nitrogen and oxygen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 11.73 | s | N1-H |

| 10.67 | s | O-H |

| 7.65 | d, J = 1.3 Hz | H4 |

| 7.30 | dt, J = 8.9, 5.1 Hz | H6, H7 |

Note: The data is based on a reported spectrum for a closely related isomer and may vary slightly.[6]

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C5-OH |

| ~142 | C7a |

| ~138 | C3-Cl |

| ~125 | C3a |

| ~122 | C6 |

| ~115 | C7 |

| ~110 | C4 |

Note: These are predicted chemical shifts based on known substituent effects on the indazole ring system.[9]

Mass Spectrometry (ESI): Electrospray ionization mass spectrometry is used to determine the molecular weight of the compound.

-

m/z (ESI): 169 [M+H]⁺[6]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (hydrogen-bonded) |

| 3300-3100 | N-H stretch |

| 1620-1580 | C=C aromatic stretch |

| 1260-1000 | C-O stretch |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[10][11]

Applications in Drug Development

The 3-Chloro-5-hydroxy-1H-indazole scaffold is a valuable starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery. The chlorine atom at the 3-position can be displaced by various nucleophiles, and the hydroxyl group at the 5-position can be functionalized, allowing for the rapid generation of diverse analogs.

This compound and its derivatives are of particular interest as intermediates in the synthesis of kinase inhibitors .[12][13] The indazole core can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[10] The strategic placement of substituents on the indazole ring allows for the modulation of potency, selectivity, and pharmacokinetic properties of the final drug candidates.[14]

Caption: Role in the drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, 3-Chloro-5-hydroxy-1H-indazole should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[15]

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

-

Avoid contact with skin and eyes.[16]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Minimize dust generation during handling.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[15]

Conclusion

3-Chloro-5-hydroxy-1H-indazole is a synthetically accessible and highly versatile intermediate for the development of novel bioactive molecules. This guide provides a detailed and practical framework for its synthesis, purification, and characterization. The robust synthetic protocol and comprehensive analytical data presented herein will be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of new chemical space in the quest for next-generation therapeutics, particularly in the realm of kinase inhibitors.

References

- Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystalliz

- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (2025). Benchchem.

- Method for separating and purifying substituted indazole isomers. (2011).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.

- Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. (2025). Benchchem.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- Need help explaining OH-peaks in IR. (2018). Chemistry Stack Exchange.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). NIH.

- Synthesis and biological evaluation of new indazole derivatives. (2025).

- 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis. (n.d.). ChemicalBook.

- Wiley-VCH 2007 - Supporting Inform

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.

- SAFETY D

- IR Chart. (n.d.). University of California, Los Angeles.

- IR Absorption Table. (n.d.). University of Colorado Boulder.

- An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole. (2025). Benchchem.

- 5-(chloromethyl)

- Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (n.d.). ChemRxiv.

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). ScienceDirect.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PubMed Central.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazolone synthesis. (n.d.). Organic Chemistry Portal.

- How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?. (n.d.). Guidechem.

- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI.

- Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. (n.d.). Sciforum.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed.

- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (n.d.). Organic Chemistry Portal.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis and biological evaluation of new indazole derivatives [air.unimi.it]

Biological activity of 3-Chloro-5-hydroxy-1H-indazole

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Chloro-5-hydroxy-1H-indazole as a PARP Inhibitor Scaffold

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1][2][3] This bicyclic heterocycle is particularly prominent in oncology, forming the core of targeted therapies such as the kinase inhibitors Axitinib and Pazopanib, and the Poly(ADP-ribose) Polymerase (PARP) inhibitor Niraparib.[4][5] The success of Niraparib in treating specific types of ovarian, breast, and prostate cancer underscores the therapeutic potential of the indazole scaffold in modulating DNA damage repair pathways.[6][7] This guide focuses on a fundamental building block, 3-Chloro-5-hydroxy-1H-indazole (CAS: 885519-34-6), a compound that, while not extensively characterized in the literature, holds significant potential as a key pharmacophore or starting point for the development of novel PARP inhibitors. We will dissect the mechanistic rationale for this hypothesis, provide a comprehensive strategy for its experimental validation, and offer expert insights into the interpretation of potential outcomes. This document serves as a technical roadmap for researchers and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.

The Indazole Scaffold: A Privileged Structure in Oncology

Indazole derivatives are synthetic heterocyclic compounds featuring a fused benzene and pyrazole ring.[2] This arrangement provides a rigid, planar structure with strategically positioned nitrogen atoms capable of acting as both hydrogen bond donors and acceptors. This versatility allows indazole-based molecules to fit snugly into the active sites of a wide array of enzymes, particularly the ATP-binding pockets of kinases and the nicotinamide-binding pocket of PARP enzymes.[4][8]

The clinical validation of this scaffold is extensive:

-

Kinase Inhibition: Many indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]

-

PARP Inhibition: The approval of Niraparib, an indazole-carboxamide, firmly established the scaffold as a premier framework for targeting PARP enzymes.[6]

-

Broad Pharmacological Profile: Beyond oncology, indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][9]

The inherent "drug-like" properties of the indazole core make it an exceptionally valuable starting point for fragment-based and structure-based drug design campaigns.

Core Hypothesis: 3-Chloro-5-hydroxy-1H-indazole as a PARP Inhibitor Pharmacophore

Our central hypothesis is that 3-Chloro-5-hydroxy-1H-indazole represents a core structural motif capable of inhibiting PARP enzymes. This is based on its structural analogy to the core of known indazole-based PARP inhibitors and a deep understanding of the PARP inhibition mechanism.

Mechanism of PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, primarily for the Base Excision Repair (BER) pathway.[6]

PARP inhibitors function through a dual mechanism:

-

Catalytic Inhibition: They compete with the native substrate, nicotinamide adenine dinucleotide (NAD+), preventing the synthesis of PAR and hindering the recruitment of repair machinery.

-

PARP Trapping: More critically, the inhibitor binding within the active site stabilizes the interaction between PARP-1 and the DNA break. This "trapped" PARP-DNA complex is a significant physical obstacle to DNA replication. When a replication fork encounters a trapped PARP, the SSB is converted into a highly cytotoxic DNA double-strand break (DSB).

In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this repair mechanism is deficient. The cell must rely on error-prone pathways, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is a powerful therapeutic concept known as synthetic lethality .[10]

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Validation Strategy

As a Senior Application Scientist, the following is a logical, field-proven workflow to systematically evaluate the biological activity of 3-Chloro-5-hydroxy-1H-indazole as a PARP inhibitor. The strategy progresses from direct enzyme inhibition to cell-based target engagement and phenotypic outcomes.

Caption: Experimental workflow for validating PARP inhibitor activity.

Protocol 1: In Vitro PARP-1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of 3-Chloro-5-hydroxy-1H-indazole on the catalytic activity of recombinant human PARP-1 and PARP-2 enzymes.

Causality: This is the foundational experiment. A positive result here confirms that the compound can interact with the enzyme's active site. Comparing activity against PARP-1 and PARP-2 provides an initial assessment of isoform selectivity, which can have implications for the therapeutic window and toxicity profile.[10]

Methodology (Example using a colorimetric assay):

-

Reagent Preparation: Reconstitute recombinant human PARP-1/PARP-2 enzyme, activated DNA (histone-coated plate), and NAD+ substrate according to the manufacturer's protocol (e.g., universal PARP activity assay kit). Prepare a serial dilution of 3-Chloro-5-hydroxy-1H-indazole (e.g., from 100 µM to 1 nM) and a known PARP inhibitor (e.g., Olaparib) in assay buffer.

-

Plate Setup: Add 50 µL of assay buffer to a 96-well plate. Add 10 µL of the compound dilutions, positive control (Olaparib), or vehicle control (DMSO) to respective wells.

-

Enzyme Reaction: Add 20 µL of the PARP enzyme solution to all wells. Initiate the reaction by adding 20 µL of NAD+ substrate.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Development: Add 100 µL of the developing solution (containing streptavidin-HRP) and incubate for 15-30 minutes at room temperature. The developer detects the biotinylated PAR chains formed by the active enzyme.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation 1: Hypothetical Enzymatic Inhibition Data

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |

| 3-Chloro-5-hydroxy-1H-indazole | 850 | 4200 | 4.9x |

| Olaparib (Control) | 5 | 1 | 0.2x |

Protocol 2: Cellular Proliferation and Cytotoxicity Assays

Objective: To assess the compound's ability to selectively inhibit the growth of cancer cells with deficient homologous recombination (synthetic lethality).

Causality: This experiment tests the central therapeutic hypothesis. If the compound is a true PARP inhibitor that works via synthetic lethality, it should be significantly more potent against cells that rely on PARP for survival (i.e., BRCA-mutant cells).[6] We use a matched pair of cell lines where the primary difference is their BRCA status.

Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Seed BRCA2-mutant CAPAN-1 cells and BRCA-proficient MCF-7 cells in separate 96-well opaque plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-Chloro-5-hydroxy-1H-indazole (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

-

Assay Procedure: After incubation, equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

-

Analysis: Normalize the data to the vehicle control and plot cell viability against the log of compound concentration to determine the IC50 for each cell line.

Data Presentation 2: Hypothetical Selective Cytotoxicity Data

| Compound | IC50 in CAPAN-1 (BRCA2-mutant) (µM) | IC50 in MCF-7 (BRCA-proficient) (µM) | Selectivity Index (MCF-7/CAPAN-1) |

| 3-Chloro-5-hydroxy-1H-indazole | 5.2 | > 50 | > 9.6 |

| Olaparib (Control) | 0.1 | 8.5 | 85 |

Protocol 3: Target Engagement and Downstream Effects (Western Blot)

Objective: To confirm that the compound engages PARP in a cellular context and induces the expected downstream signaling events (reduced PARylation and increased DNA damage).

Causality: This is a crucial mechanistic validation. A decrease in cellular PAR levels confirms the compound is inhibiting the enzyme's activity inside the cell. A corresponding increase in γH2AX, a marker for DNA double-strand breaks, confirms that the inhibition is leading to the cytotoxic lesions predicted by the PARP trapping model.

Methodology:

-

Cell Treatment: Plate CAPAN-1 cells and treat with 1x, 5x, and 10x the determined IC50 of 3-Chloro-5-hydroxy-1H-indazole for 24 hours. Include a vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Pan-ADP-ribose binding reagent (to detect PAR)

-

Phospho-Histone H2A.X (Ser139) (to detect γH2AX)

-

GAPDH or β-Actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Analysis: Quantify the band intensities relative to the loading control.

Interpretation and Future Directions

The collective results from these experiments will provide a robust profile of 3-Chloro-5-hydroxy-1H-indazole's biological activity.

-

Positive Outcome: If the compound demonstrates nanomolar to low-micromolar IC50 against PARP-1, shows selective cytotoxicity in BRCA-mutant cells, and modulates PAR and γH2AX levels, it would be validated as a promising hit/lead compound.

-

Next Steps: A positive outcome would justify initiating a medicinal chemistry program to improve potency and selectivity through structure-activity relationship (SAR) studies. The chloro and hydroxyl groups are prime handles for derivatization to enhance interactions within the PARP active site and improve pharmacokinetic properties.

-

Negative Outcome: If the compound shows weak or no activity, the results still provide valuable information, suggesting that this specific substitution pattern on the indazole core is not optimal for PARP inhibition and guiding future design efforts toward other analogs.

Conclusion

3-Chloro-5-hydroxy-1H-indazole stands as a molecule of high potential, situated at the intersection of a clinically validated scaffold and a powerful therapeutic mechanism. Its simple structure belies its potential as a foundational piece for a new generation of PARP inhibitors. The comprehensive experimental framework detailed in this guide provides a clear, logical, and technically sound path to rigorously evaluate this potential. By systematically progressing from biochemical assays to cellular and mechanistic studies, researchers can effectively determine the utility of this compound and pave the way for its potential development into a life-saving therapeutic.

References

-

Angene. 3-Chloro-1H-indazole. [Link]

-

Touzani, R., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

Bentham Science. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

-

El-Messesy, M. A., et al. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E. [Link]

-

PrepChem.com. Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Saini, M. S., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

-

Kim, S., et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

Wang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Wang, Y., et al. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. [Link]

-

MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

-

Ivy Fine Chemicals. 3-Chloro-5-hydroxy-1H-indazole. [Link]

-

CAS Common Chemistry. 3-Chloroindazole. [Link]

-

The ASCO Post. PARP Inhibitor Niraparib Yields 'Unprecedented' Results in Ovarian Cancer in Phase III Trial. [Link]

-

PubMed. Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]

-

Li, H., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals. [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitor Niraparib Yields ‘Unprecedented’ Results in Ovarian Cancer in Phase III Trial - The ASCO Post [ascopost.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 3-Chloro-5-hydroxy-1H-indazole: An Investigative Roadmap

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] This guide addresses the compound 3-Chloro-5-hydroxy-1H-indazole, for which specific mechanism of action data is not yet publicly available. In the absence of direct evidence, this document leverages established structure-activity relationships (SAR) of analogous indazole derivatives to propose a putative mechanism of action centered on protein kinase inhibition.[2][3]

This whitepaper serves as an in-depth, technical roadmap for researchers. It is designed not as a static review of known facts, but as a practical guide to investigation. We will first build a scientifically grounded hypothesis for the mechanism of 3-Chloro-5-hydroxy-1H-indazole. Subsequently, we will provide a comprehensive, three-phase experimental plan complete with detailed protocols to rigorously validate this hypothesis, from initial target identification to in-depth cellular characterization. Our objective is to equip drug development professionals with the strategic and methodological framework required to elucidate the mechanism of action for this and other novel indazole-based compounds.

Part 1: The Indazole Scaffold: A Privileged Core in Oncology

The indazole ring system, a bicyclic heterocycle, is a bioisostere of indole and purine, allowing it to form key hydrogen bonding interactions with the hinge region of ATP-binding pockets in many protein kinases.[4][5] This mimicry is a foundational reason for its success in drug discovery. Numerous indazole-containing drugs, such as Axitinib and Pazopanib, function as potent tyrosine kinase inhibitors, targeting pathways crucial for tumor angiogenesis and proliferation.[6][7][8]

-

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3), primarily used in the treatment of advanced renal cell carcinoma.[6][9][10][11]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, platelet-derived growth factor receptor (PDGFR), and c-KIT, used for renal cell carcinoma and soft tissue sarcoma.[7][8][12][13]

The established success of these molecules underscores the therapeutic potential of the indazole scaffold and provides a logical starting point for investigating novel derivatives like 3-Chloro-5-hydroxy-1H-indazole.[2]

Part 2: A Putative Mechanism of Action for 3-Chloro-5-hydroxy-1H-indazole

Based on the extensive precedent of the indazole scaffold, we hypothesize that 3-Chloro-5-hydroxy-1H-indazole acts as an ATP-competitive protein kinase inhibitor.

Structural Rationale:

-

Indazole Core: Serves as the primary pharmacophore, designed to engage with the adenine-binding region of the kinase hinge through hydrogen bonds.[4]

-

3-Chloro Substitution: The chlorine atom at the 3-position can modulate the electronics of the indazole ring and may engage in specific hydrophobic or halogen-bonding interactions within the ATP pocket, potentially enhancing potency or influencing selectivity against certain kinases.[14][15]

-

5-Hydroxy Substitution: The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor. This functionality could form critical interactions with solvent or specific residues at the entrance of the ATP-binding site, contributing to both affinity and selectivity.[16]

This combination of features suggests a binding mode where the indazole core anchors the molecule in the hinge region, while the substituents at positions 3 and 5 fine-tune its interaction with a specific subset of kinases.

Hypothesized Target and Pathway

We propose that 3-Chloro-5-hydroxy-1H-indazole is most likely to inhibit kinases involved in pro-proliferative and pro-angiogenic signaling, such as VEGFR, PDGFR, or members of the MAPK (ERK) or PI3K/Akt pathways.[11][17][18] Inhibition of such a kinase would block the phosphorylation of its downstream substrates, leading to an anti-proliferative or pro-apoptotic cellular response.

Part 3: An Experimental Roadmap for Mechanism of Action Elucidation

To rigorously test our hypothesis, we propose a three-phase experimental workflow. This workflow is designed to be a self-validating system, where the results of each phase inform and confirm the findings of the next.

Phase 1: Broad Target Identification & Cellular Activity

The initial phase aims to broadly screen for potential kinase targets and confirm that the compound has a relevant cellular effect.

Protocol 1: Broad-Panel Kinase Screening

-

Objective: To identify which kinases, from a large panel, are inhibited by the compound.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

-

Submit the compound for screening at a fixed concentration (typically 1 µM or 10 µM) against a panel of >400 protein kinases.

-

The assay measures the remaining kinase activity after incubation with the compound, typically via quantification of ADP produced.[19]

-

-